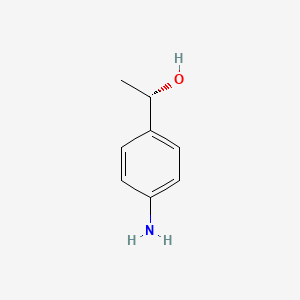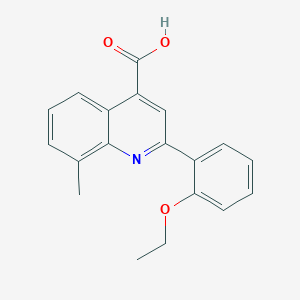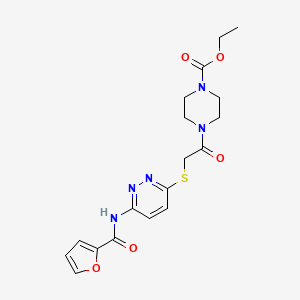
(1S)-1-(4-aminophényl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-aminophenyl)ethan-1-ol: is a chiral organic molecule with a single stereocenter at the carbon atom attached to the hydroxyl group. This compound features a benzene ring with an amine group (NH₂) attached at the para (4th) position and an ethyl chain (CH₂CH₃) linked to the first carbon of the benzene ring, with a hydroxyl group (OH) attached to the stereogenic center on the second carbon of the chain. The (1S) configuration indicates that the hydroxyl group is positioned above the plane of the molecule. This combination of functional groups (amine and alcohol) makes the molecule potentially reactive and able to participate in various chemical reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Precursor: Acts as a precursor for various functional materials due to the presence of both an amine and an alcohol functional group.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in material science advancements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group.
Other Methods: The compound can also be synthesized through various other methods, including esterification, etherification, and amide bond formation.
Industrial Production Methods: While specific industrial production methods for (1S)-1-(4-aminophenyl)ethan-1-ol are not widely documented, the compound is typically synthesized for research purposes and is not widely found in nature.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Amide Bond Formation: Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form amides.
Common Reagents and Conditions:
Esterification: Carboxylic acids and acid catalysts.
Etherification: Alkyl halides and base catalysts.
Amide Bond Formation: Carboxylic acid derivatives and coupling agents.
Major Products Formed:
Esters: Formed from esterification reactions.
Ethers: Formed from etherification reactions.
Amides: Formed from amide bond formation reactions.
Mécanisme D'action
The mechanism by which (1S)-1-(4-aminophenyl)ethan-1-ol exerts its effects is not widely documented. its reactivity is primarily due to the presence of both an amine and an alcohol functional group, which allows it to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
(S)-4-(1-hydroxyethyl)aniline: Another chiral compound with similar functional groups.
®-1-(4-aminophenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-aminophenyl)ethan-1-ol.
Uniqueness:
Chirality: The (1S) configuration provides unique stereochemical properties.
Functional Groups: The combination of amine and alcohol functional groups makes it highly reactive and versatile in various chemical reactions.
Propriétés
IUPAC Name |
(1S)-1-(4-aminophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)


![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2443530.png)
